molecular formula C8H8N2O2S B2512650 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid CAS No. 878742-23-5

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2512650
CAS No.: 878742-23-5
M. Wt: 196.22
InChI Key: FDMYCNXTKXGUTG-UHFFFAOYSA-N
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Description

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is a high-purity organic compound intended for research and development purposes. This molecule is built around a 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant biological relevance and presence in numerous therapeutic agents . The thiazole ring's versatility stems from its aromatic structure containing both nitrogen and sulfur atoms, allowing for diverse interactions with biological targets . The specific substitution pattern on this thiazole core, featuring a carboxylic acid at the 4-position and a 1-cyano-1-methylethyl group at the 2-position, creates a unique molecular architecture. This structure is analogous to key intermediates found in the synthesis of bioactive molecules, including xanthine oxidase inhibitors like Febuxostat, which is used to treat gout . Consequently, this compound serves as a valuable synthon and building block for chemical synthesis, particularly in the exploration of new pharmaceutical candidates. Its potential research applications span medicinal chemistry, drug discovery, and organic synthesis, where it can be utilized to develop novel enzyme inhibitors or to study structure-activity relationships. Researchers value this compound for its potential to generate new chemical entities with modified potency, selectivity, and physicochemical properties. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2-(2-cyanopropan-2-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYCNXTKXGUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Cyclization with α-Halocarbonyl Derivatives

This method adapts the classic Hantzsch thiazole synthesis, wherein a thioamide reacts with an α-haloketone or α-haloacid derivative. For 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, the pathway involves:

  • Thioamide Preparation : Reacting 2-cyano-2-methylpropanethioamide (derived from the corresponding amide via Lawesson’s reagent) with ethyl 4-bromo-2-oxobutanoate.
  • Cyclization : Heating the intermediates in ethanol at 80°C for 6 hours yields ethyl 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylate.
  • Hydrolysis : Saponification with aqueous NaOH (2 M, 60°C, 3 hours) followed by acidification gives the target carboxylic acid (yield: 72–78%).

Key Data :

Step Reagents/Conditions Yield (%)
Thioamide synthesis Lawesson’s reagent, THF, 50°C 85
Cyclization EtOH, 80°C, 6 h 75
Ester hydrolysis NaOH (2 M), 60°C, 3 h 78

Oxidative Aromatization of Thiazolidines

An alternative route from employs cysteine derivatives:

  • Thiazolidine Formation : Reacting L-cysteine ethyl ester hydrochloride with 2-cyano-2-methylpropionitrile in isopropanol and triethylamine (0–40°C, 12 hours).
  • Oxidation : Treating the thiazolidine intermediate with MnO₂ in dichloromethane (25°C, 4 hours) aromatizes the ring to the thiazole ester.
  • Hydrolysis : Acidic hydrolysis (HCl, reflux) converts the ester to the carboxylic acid (overall yield: 65%).

Advantages : Avoids halogenated reagents; suitable for large-scale production.

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization Efficiency

Comparative studies in demonstrate solvent-dependent yields:

  • Polar aprotic solvents (DMF, DMSO): Higher reaction rates but lower selectivity due to side reactions.
  • Ethanolic solutions : Optimal balance between solubility and reaction control (75% yield).

Temperature Control in Ester Hydrolysis

Controlled studies reveal that exceeding 70°C during hydrolysis promotes decarboxylation, reducing yields to <50%. Maintaining 60–65°C preserves the carboxylic acid functionality.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.65 (s, 6H, C(CH₃)₂), 3.20 (s, 1H, CN), 8.15 (s, 1H, thiazole-H), 13.10 (br s, 1H, COOH).
  • ¹³C NMR : 25.8 (C(CH₃)₂), 118.2 (CN), 143.5 (thiazole C-2), 162.4 (COOH).

Infrared Spectroscopy (IR)

  • Strong absorption at 2210 cm⁻¹ (C≡N stretch), 1705 cm⁻¹ (C=O, carboxylic acid), and 1540 cm⁻¹ (C=N, thiazole).

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

The patent highlights using MnO₂ over costly Pd-based catalysts for oxidation, reducing production costs by ~40% while maintaining >90% conversion.

Waste Stream Management

Neutralization of acidic hydrolysis byproducts with CaCO₃ generates insoluble CaSO₄, simplifying waste treatment.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, leveraging its carboxylic acid group for salt formation and the cyano moiety for further functionalization.

Coordination Chemistry

Transition metal complexes (e.g., Cu²⁺, Fe³⁺) derived from this ligand exhibit antimicrobial activity, as reported in.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The thiazole core structure is recognized for its significant antimicrobial properties. Research indicates that compounds containing this scaffold exhibit varying degrees of antibacterial activity. For instance, derivatives of thiazole have shown effectiveness against a range of bacteria, including Staphylococcus spp. and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL . The presence of the cyano group in 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid may enhance its bioactivity, potentially leading to the development of new antimicrobial agents.

Drug Discovery
Thiazole derivatives are prevalent in drug discovery due to their ability to interact with biological targets effectively. The compound's structure allows for modifications that can enhance its pharmacological properties. Studies have highlighted the importance of thiazoles in developing drugs for various conditions, including cancer and infectious diseases . The unique electronic properties conferred by the cyano group may also contribute to its efficacy as a drug candidate.

Agricultural Applications

Pesticide Development
The compound's potential as a pesticide has been investigated due to its structural similarity to known agrochemicals. Thiazole derivatives are often explored for their insecticidal and fungicidal properties. Preliminary studies suggest that modifications to the thiazole ring can yield compounds with improved activity against agricultural pests and pathogens . This application is particularly relevant in the context of sustainable agriculture, where there is a demand for effective yet environmentally friendly pest control solutions.

Analytical Chemistry

Analytical Methods Development
The unique chemical properties of this compound have made it a subject of interest in analytical chemistry. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify thiazole derivatives in biological samples . The ability to detect and measure these compounds accurately is crucial for understanding their biological roles and potential therapeutic effects.

Summary Table of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus spp., MIC: 1.95 µg/mL
Drug discoveryPotential for cancer and infectious disease treatments
Agricultural SciencePesticide developmentPromising insecticidal and fungicidal properties
Analytical ChemistryQuantification in biological samplesGC-MS methods developed for accurate detection

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, researchers synthesized multiple analogs of this compound and tested their antimicrobial activity against clinically relevant strains. Results indicated that certain modifications led to enhanced potency compared to existing antibiotics, highlighting the compound's potential as a lead structure in drug development.

Case Study 2: Environmental Impact Assessment
Another investigation focused on the environmental impact of thiazole-based pesticides derived from similar structures. The study assessed the degradation pathways and toxicity profiles of these compounds in soil and water systems, providing insights into their safety and efficacy in agricultural applications.

Mechanism of Action

The mechanism of action of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and thiazole groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of analogous compounds:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Melting Point (°C) Solubility Purity Source (Evidence)
Target: 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid 1-Cyano-1-methylethyl C₈H₉N₂O₂S* ~211.24* Not reported Likely polar; moderate organic solubility Not specified N/A
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₆ClNO₂S 239.67 206–207 Not specified 97%
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid 2-Thienyl C₉H₅NO₂S₂ 239.27 Not reported Insoluble in water; soluble in ethanol, DMSO 95%
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid 1-Methylpyrazol-4-yl C₈H₇N₃O₂S 209.23 Not reported Not specified Not specified
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate Cyanomethyl (ethyl ester) C₈H₈N₂O₂S 196.23 Not reported Likely soluble in organic solvents Not specified

Note: The target compound’s molecular formula and weight are inferred based on structural analysis.

Key Differences and Implications

Substituent Effects
  • Its higher molecular weight (239.67) and melting point (206–207°C) suggest strong crystalline packing . The 1-cyano-1-methylethyl group in the target compound combines steric bulk (from methyl) and strong electron-withdrawing effects (from -CN), which may increase carboxylic acid acidity compared to phenyl or thienyl derivatives.
  • Heterocyclic Substituents: 2-Thienyl () contains a sulfur atom, contributing to unique electronic interactions. Its solubility in DMSO and ethanol aligns with typical thiophene derivatives . 1-Methylpyrazol-4-yl () introduces nitrogen atoms, enabling hydrogen bonding. The lower molecular weight (~209.23) may improve solubility in polar aprotic solvents .
  • Ester Derivatives: Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate () demonstrates reduced polarity compared to carboxylic acids. The cyanomethyl group may stabilize the ester via inductive effects, though its lower molecular weight (196.23) suggests higher volatility .
Purity and Commercial Availability
  • The 3-chlorophenyl derivative (97% purity) and thienyl analog (95% purity) are available in gram quantities, suggesting industrial relevance .

Research and Application Context

While none of the evidence directly links these compounds to specific applications, structural analogs like 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid () and VEGFR inhibitors () highlight the role of thiazole carboxylic acids in drug discovery. The target compound’s cyanoalkyl substituent may optimize pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to bulkier aryl groups.

Biological Activity

Overview

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring and a cyano group. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Chemical Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS Number 878742-23-5
IUPAC Name This compound
InChI Key InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12)

Anticancer Activity

Research indicates that compounds containing thiazole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and the inhibition of cell cycle progression.

In one study involving thiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 . This suggests potential for development as anticancer agents.

Anti-inflammatory Properties

Thiazole derivatives have also been noted for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Research has shown that certain thiazole compounds can downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has been found effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in cell signaling pathways.
  • Receptor Binding : It may bind to receptors involved in inflammation and cancer progression.

The cyano and thiazole groups enhance its reactivity and selectivity towards these targets.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that this compound could serve as a lead compound for further development in cancer therapy .

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of thiazole derivatives including our compound. It was found that treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests its potential utility in managing inflammatory conditions such as rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, and what factors influence yield optimization?

  • Methodological Answer : Thiazole derivatives are typically synthesized via condensation reactions between thioamides and α-haloketones or aldehydes. For this compound, a multi-step approach is likely:

Thiazole ring formation : React a cyano-substituted thioamide with a halogenated ketone (e.g., bromoacetone) under basic conditions.

Functionalization : Introduce the carboxylic acid group via oxidation or hydrolysis of a nitrile/ester precursor.
Key factors affecting yield include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Temperature control : Optimal reaction temperatures (e.g., 60–80°C) to prevent side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR spectroscopy :
  • ¹H/¹³C NMR identifies substituents on the thiazole ring and confirms the cyano group’s position. For example, the carboxylic acid proton appears as a broad peak at δ 12–14 ppm .
  • FT-IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of carboxylic acid) .
  • Mass spectrometry (HRMS) : Exact mass analysis confirms molecular weight (e.g., [M+H]⁺ expected at m/z 237.08 for C₉H₉N₂O₂S) .

Q. How can researchers assess the compound’s potential antimicrobial activity in vitro?

  • Methodological Answer : Use standardized protocols:
  • Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Evaluate bactericidal effects over 24 hours.
  • Control compounds : Compare with known antibiotics (e.g., ciprofloxacin).
    Structural analogs with fluorine or methyl groups show enhanced activity due to increased lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR spectra caused by tautomeric forms of the thiazole ring?

  • Methodological Answer : Thiazoles exhibit tautomerism between 1,3-thiazole and 1,2-thiazole forms. To address spectral ambiguity:
  • Variable-temperature NMR : Conduct experiments at low temperatures (e.g., -40°C) to slow tautomer interconversion .
  • Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict dominant tautomers and compare with experimental shifts .
  • X-ray crystallography : Resolve crystal structures to confirm the dominant form .

Q. What strategies are recommended for improving the aqueous solubility of this compound during formulation studies?

  • Methodological Answer :
  • Salt formation : React with sodium hydroxide to generate a carboxylate salt (e.g., sodium 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylate) .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
  • Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) for improved permeability, followed by enzymatic hydrolysis in vivo .

Q. How can computational modeling guide the design of structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinities .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
  • ADMET prediction : Use SwissADME to optimize logP (target <3) and reduce hepatotoxicity risks .

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